![molecular formula C24H26N4O2 B2736024 N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2097920-84-6](/img/structure/B2736024.png)
N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
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Overview
Description
“N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide” is a complex organic compound. It contains a benzhydryl group, which is a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents . The compound also contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzhydryl group, the piperidine ring, and the 2-methylpyrimidin-4-yl group. The three-dimensional structure of the molecule would be influenced by the non-planarity of the piperidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the piperidine ring could undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could influence its solubility and stability .Scientific Research Applications
Anti-Tubercular Agents
Piperidine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that similar compounds, including the one , could potentially be used in the development of new anti-tubercular drugs .
Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibitor
A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . This indicates that similar compounds could potentially be used in cancer treatment .
Synthesis of Novel Derivatives
Piperidine derivatives can be synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with other compounds . This suggests that the compound could potentially be used as a starting point for the synthesis of novel derivatives .
Drug Design
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that the compound could potentially be used in drug design .
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that the compound could potentially be used in the biological evaluation of potential drugs .
Development of Fast and Cost-Effective Methods for the Synthesis of Substituted Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that the compound could potentially be used in the development of these methods .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzhydryl-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-25-15-12-22(26-18)30-21-13-16-28(17-14-21)24(29)27-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-12,15,21,23H,13-14,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBYTOPOIJWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide |
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